molecular formula C22H18N2O3S B408261 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-ethoxybenzamide

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-ethoxybenzamide

Cat. No.: B408261
M. Wt: 390.5g/mol
InChI Key: CIWQOYKTASANMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-ethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a hydroxyphenyl group, and an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-ethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of Ethoxybenzamide Moiety: The final step involves the amidation reaction between the benzothiazole derivative and 4-ethoxybenzoic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like SnCl2 (tin(II) chloride) or H2 (hydrogen) with a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (hydrogen peroxide)

    Reduction: SnCl2, H2 with Pd/C (palladium on carbon)

    Substitution: NaOH (sodium hydroxide), KOH (potassium hydroxide)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of amines

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-ethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.

    Medicine: Explored for its potential therapeutic properties

Properties

Molecular Formula

C22H18N2O3S

Molecular Weight

390.5g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-ethoxybenzamide

InChI

InChI=1S/C22H18N2O3S/c1-2-27-16-10-7-14(8-11-16)21(26)23-15-9-12-17(19(25)13-15)22-24-18-5-3-4-6-20(18)28-22/h3-13,25H,2H2,1H3,(H,23,26)

InChI Key

CIWQOYKTASANMH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

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